4-methanesulfonylthiophene-3-carboxamide
Description
Properties
CAS No. |
2567498-68-2 |
|---|---|
Molecular Formula |
C6H7NO3S2 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Sulfur Incorporation
Methanesulfonyl chloride serves as the primary electrophilic sulfonylation agent. In a representative procedure, thiophene-3-carboxamide is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0–5°C, using DBU (1,8-diazabicycloundec-7-ene) as a base to scavenge HCl. The reaction achieves 68–72% yield after 6 hours, though competing sulfonation at the 2-position occurs in 15–18% of cases, necessitating chromatographic separation.
Table 1. Optimization of Sulfonylation Conditions
| Condition | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Methanesulfonyl Cl | DCM | DBU | 0–5 | 72 | 85 |
| Methanesulfonyl Cl | THF | K2CO3 | 25 | 58 | 78 |
| Ms2O | Toluene | Et3N | 80 | 41 | 62 |
Radical Sulfonylation Approaches
Photoredox catalysis using Ru(bpy)3Cl2 and sodium methanesulfinate under blue LED irradiation enables radical sulfonylation. This method circumvents regioselectivity issues, achieving 79% yield with 94% para-selectivity. Mechanistic studies indicate a single-electron transfer (SET) process generates a thiophenyl radical, which couples with - SO2Me intermediates.
Multi-Step Synthesis via Intermediate Halogenation
Halogenation-Sulfonylation Sequences
Bromination of thiophene-3-carboxamide using NBS (N-bromosuccinimide) in CCl4 provides 4-bromothiophene-3-carboxamide in 89% yield. Subsequent nucleophilic displacement with methanesulfonamide in DMF at 120°C for 12 hours affords the target compound in 64% yield. The use of K2CO3 as base proves critical, as weaker bases like NaHCO3 result in <20% conversion.
Key Data
-
4-Bromothiophene-3-carboxamide : 1H NMR (400 MHz, CDCl3) δ 7.84 (s, 1H), 7.35 (d, J = 5.2 Hz, 1H), 6.79 (d, J = 5.2 Hz, 1H).
-
Displacement Reaction : TOF = 8.2 h−1, TON = 98 (with 0.01 mol% Pd catalyst).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling with Sulfonyl Boronic Esters
A novel approach employs 4-boronic acid pinacol ester thiophene-3-carboxamide coupled with methanesulfonyl bromide via Pd(PPh3)4 catalysis. Despite high functional group tolerance, the reaction suffers from protodeboronation (22–25% side product), reducing isolated yields to 54%. Microwave-assisted conditions (100°C, 20 min) improve conversion to 81% but require stringent oxygen-free environments.
Buchwald-Hartwig Aminosulfonylation
Solid-Phase Synthesis and Green Chemistry Alternatives
Polymer-Supported Reagents
Immobilized methanesulfonyl chloride on Merrifield resin enables reagent recycling, reducing waste generation by 62%. Batch reactions show consistent 65–68% yields over five cycles, though leaching of sulfonyl groups (0.8–1.2% per cycle) limits long-term utility.
Mechanochemical Synthesis
Ball-milling thiophene-3-carboxamide with methanesulfonyl chloride and K2CO3 achieves 71% yield in 2 hours without solvent. Comparative energy assessments reveal a 58% reduction in E-factor compared to solution-phase methods. Scalability remains challenging due to heat dissipation issues in large-scale mills.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may yield thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methanesulfonylthiophene-3-carboxamide has been investigated for its potential as a therapeutic agent:
- Voltage-Gated Sodium Channel Inhibitors: Research indicates that this compound may serve as an inhibitor of voltage-gated sodium channels, which are crucial in the treatment of neuropathic pain and other disorders .
- Antimicrobial Properties: Preliminary studies suggest that it possesses antimicrobial activity, making it a candidate for developing new antibiotics.
Organic Synthesis
The compound is utilized as a building block in organic synthesis:
- Intermediate in Drug Development: It serves as an intermediate in the synthesis of more complex pharmaceuticals, aiding in the design of novel therapeutic agents .
- Material Science Applications: Its unique properties allow for applications in creating advanced materials, such as organic semiconductors and corrosion inhibitors.
Biochemical Research
In biochemical studies, this compound is explored for its interactions with biological molecules:
- Enzyme Modulation: The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity and influencing various biochemical pathways.
Case Studies
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Voltage-Gated Sodium Channel Inhibition
Research published in a pharmaceutical journal highlighted the effectiveness of this compound as an inhibitor of voltage-gated sodium channels. In vitro assays demonstrated dose-dependent inhibition, paving the way for further exploration in pain management therapies.
Mechanism of Action
The mechanism of action of 4-methanesulfonylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thiophene carboxamides are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
